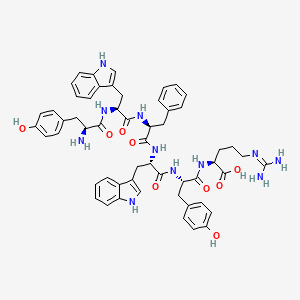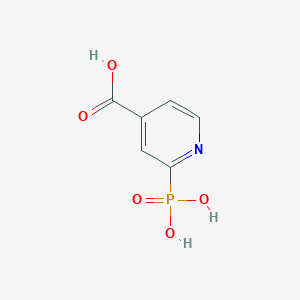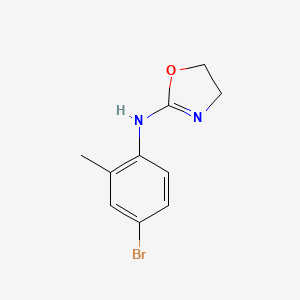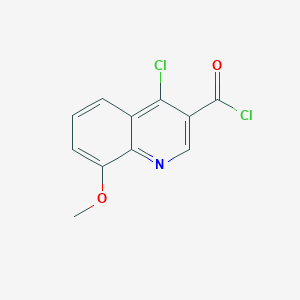![molecular formula C26H45NO2 B12556265 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide CAS No. 143282-03-5](/img/structure/B12556265.png)
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenoxy group substituted with two 2-methylbutan-2-yl groups and an acetamide moiety with two butyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 3,4-dihydroxybenzene with 2-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions in an organic solvent like dimethylformamide.
Acetamide Formation: The phenoxy intermediate is then reacted with N,N-dibutylacetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction is typically performed at room temperature in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetic acid
- 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile
- Bis[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite
Uniqueness
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of the dibutylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
143282-03-5 |
|---|---|
Molekularformel |
C26H45NO2 |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
2-[3,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide |
InChI |
InChI=1S/C26H45NO2/c1-9-13-17-27(18-14-10-2)24(28)20-29-21-15-16-22(25(5,6)11-3)23(19-21)26(7,8)12-4/h15-16,19H,9-14,17-18,20H2,1-8H3 |
InChI-Schlüssel |
SSRCTJUDTOLBCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)COC1=CC(=C(C=C1)C(C)(C)CC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)

![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)

![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)



![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
